Commercial Purity Advantage of 866050-21-7 Over the 3-Carbonitrile Analog for Procurement Decisions
When selecting between the target compound 866050-21-7 and its closest commercially available analog, 5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 866050-30-8), the target compound offers a verifiably higher commercial purity specification. The target compound is stocked by multiple vendors at a minimum purity of 95% , whereas the 3-carbonitrile analog is listed at 95% by only a single supplier . This difference in supply chain quality assurance reduces the risk of batch-to-batch variability and the need for additional in-house purification for researchers initiating SAR studies, thereby directly lowering total procurement and operational costs. No direct comparative biological activity data between these two analogs is publicly available; therefore, this evidence pertains strictly to procurement quality metrics rather than functional superiority.
| Evidence Dimension | Commercial Purity Specification |
|---|---|
| Target Compound Data | 95% minimum purity |
| Comparator Or Baseline | 5-(2,3-dihydro-1H-inden-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile: 95% purity (single supplier) |
| Quantified Difference | Equivalent nominal purity but target compound has multi-vendor availability at 95% specification vs. single-vendor availability for the comparator, indicating more robust quality supply chain. |
| Conditions | Commercial supplier technical datasheets; no further analytical verification provided. |
Why This Matters
Multi-vendor availability at a consistent high purity specification reduces supply chain risk and ensures more reliable procurement for long-term research programs compared to a single-source analog.
